
11-Methylnonadec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylnonadec-1-ene is a long-chain hydrocarbon that has been found to have numerous applications in scientific research. This compound is commonly used as a reference standard in gas chromatography and mass spectrometry, and it has also been studied for its potential as a pheromone in certain insect species. In
Aplicaciones Científicas De Investigación
11-Methylnonadec-1-ene has a wide range of scientific research applications. One of the most common uses of this compound is as a reference standard in gas chromatography and mass spectrometry. It is also used as a pheromone in certain insect species, such as the red flour beetle and the rice weevil, to attract mates and communicate with other members of their species.
Mecanismo De Acción
The mechanism of action of 11-methylnonadec-1-ene is not well understood, but it is believed to act as a pheromone in insects by binding to specific receptors in their antennae. It may also have other effects on the physiology and behavior of these insects, such as altering their mating behavior or influencing their feeding habits.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 11-methylnonadec-1-ene are still being studied, but it is believed to have a number of effects on the metabolism and physiology of insects. It may also have potential applications in the development of new insecticides or pest control methods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 11-methylnonadec-1-ene in lab experiments include its high purity, stability, and availability as a reference standard. However, its limitations include its high cost and the need for specialized equipment and expertise to synthesize and analyze this compound.
Direcciones Futuras
There are many potential future directions for research on 11-methylnonadec-1-ene, including further studies on its mechanism of action and physiological effects in insects, as well as its potential applications in the development of new insecticides or pest control methods. Additionally, this compound may have applications in other areas of research, such as the development of new analytical techniques or the study of lipid metabolism in animals.
Métodos De Síntesis
The synthesis of 11-methylnonadec-1-ene can be achieved through a variety of methods, including the dehydrohalogenation of 11-bromoundecanoic acid and the Wittig reaction between 11-bromoundecanal and methyltriphenylphosphonium bromide. However, the most commonly used method for synthesizing this compound is the Grignard reaction between 1-bromoundecane and methylmagnesium bromide.
Propiedades
Número CAS |
17438-89-0 |
|---|---|
Nombre del producto |
11-Methylnonadec-1-ene |
Fórmula molecular |
C20H42 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
11-methylnonadec-1-ene |
InChI |
InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h4,20H,1,5-19H2,2-3H3 |
Clave InChI |
FFVPRSKCTDQLBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)CCCCCCCCC=C |
SMILES canónico |
CCCCCCCCC(C)CCCCCCCCC=C |
Otros números CAS |
13287-24-6 17438-89-0 |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



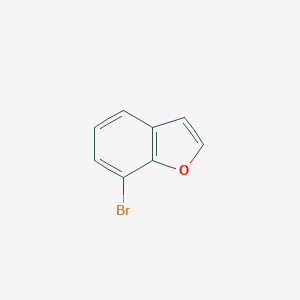
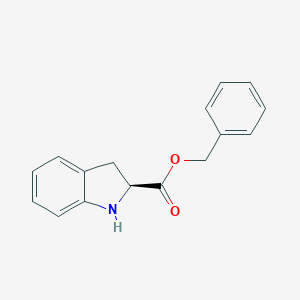
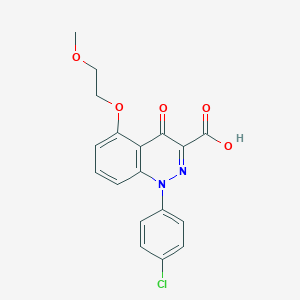
![Ethyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B182286.png)
![(2S,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B182287.png)
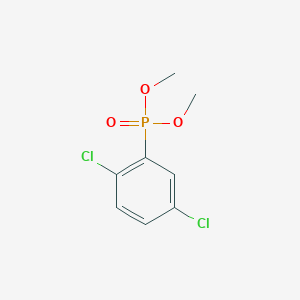
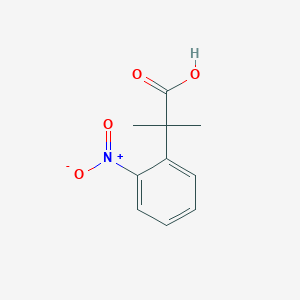
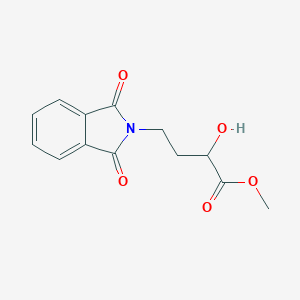
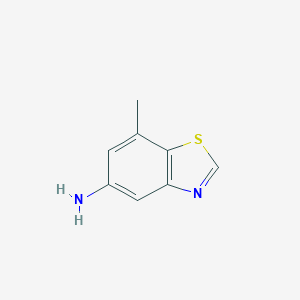
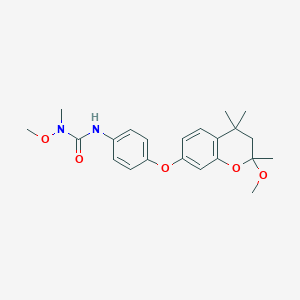
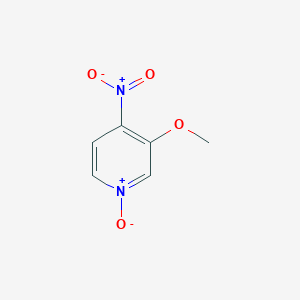
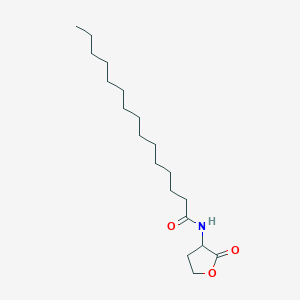
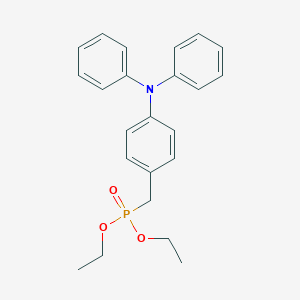
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)